Maggiemycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

麦吉霉素是一种新型蒽环类抗肿瘤抗生素,从未分类的链霉菌菌株(ATCC No. 39235)的培养物中分离得到。 它对多种小鼠肿瘤细胞系表现出显著的活性,包括 KB、P388 和 L1210 。 麦吉霉素与另一种化合物脱水麦吉霉素密切相关,后者已证明具有更强的抗肿瘤活性 .

准备方法

合成路线及反应条件: 麦吉霉素通过链霉菌变种菌株 PD J566-A21 的发酵合成。 该过程涉及发酵菌株、用酸性极性溶剂提取细胞物质并过滤 。 麦吉霉素和相关蒽环类物质的结构是根据其紫外可见光谱、红外光谱、质子核磁共振谱和碳-13 核磁共振谱提出的 .

工业生产方法: 麦吉霉素的工业生产涉及大规模的发酵过程。发酵液经过提取和纯化步骤来分离该化合物。 利用生物自显影法对抗枯草芽孢杆菌有助于在生产过程中初步检测麦吉霉素 .

化学反应分析

反应类型: 麦吉霉素会发生多种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物的结构和增强其生物活性至关重要。

常用试剂和条件: 与麦吉霉素反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应通常在受控条件下进行,例如特定温度和 pH 值,以确保获得预期的结果。

主要生成产物: 麦吉霉素反应生成的主要产物包括各种具有增强的抗肿瘤活性的衍生物。 这些衍生物通常会针对不同的肿瘤细胞系测试其功效,以确定其作为治疗剂的潜力 .

科学研究应用

Cancer Therapy

Maggiemycin's primary application lies in its use as an antitumor agent. It has shown substantial cytotoxicity against several cancer cell lines, making it a candidate for further development in chemotherapy protocols. Its mechanism involves the inhibition of DNA synthesis and interference with cellular replication processes .

Biosynthesis Studies

Research has utilized this compound as a substrate in metabolic engineering studies aimed at understanding the biosynthetic pathways of anthracyclinones. For instance, it serves as a substrate for enzymes involved in the conversion to ε-rhodomycinone, revealing insights into enzymatic activities within Streptomyces species .

Structure-Activity Relationship Studies

This compound provides a model compound for exploring structure-activity relationships among anthracycline antibiotics. Its structural variations and corresponding biological activities are crucial in designing new derivatives with enhanced efficacy and reduced toxicity .

Comparative Analysis with Other Anthracyclines

| Compound | Source | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Streptomyces sp. | High | DNA intercalation, topoisomerase inhibition |

| Daunorubicin | Streptomyces peucetius | High | Similar to this compound |

| Doxorubicin | Streptomyces peucetius | High | Similar to this compound |

| Carminomycin | Streptomyces sp. | Moderate | Similar to this compound |

Case Study 1: Antitumor Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple murine tumor cell lines. The compound was tested across various concentrations, revealing an IC50 value comparable to established anthracyclines like doxorubicin and daunorubicin .

Case Study 2: Metabolic Engineering

Research involving the metabolic engineering of Streptomyces lividans has shown that recombinant strains can convert this compound into ε-rhodomycinone efficiently. This study highlights the potential for using this compound in synthetic biology applications aimed at producing novel anthracycline derivatives .

作用机制

麦吉霉素通过靶向肿瘤细胞生长和增殖中涉及的特定分子途径发挥作用。 该化合物与 DNA 相互作用并抑制核酸的合成,从而抑制肿瘤细胞分裂和生长 。 麦吉霉素中氨基糖残基的存在对其生物活性至关重要,因为它有助于该化合物与其分子靶标的相互作用 .

相似化合物的比较

麦吉霉素与其他蒽环类抗生素(如柔红霉素、阿霉素和羧胺霉素)进行比较 。这些化合物具有相似的结构特征和作用机制,但在抗肿瘤活性、毒性方面有所不同。 麦吉霉素的独特之处在于其对某些肿瘤细胞系的活性更高,并且与其他蒽环类物质相比,其可能具有较少的副作用 .

类似化合物列表:- 柔红霉素

- 阿霉素

- 羧胺霉素

- 脱水麦吉霉素

属性

CAS 编号 |

81341-47-1 |

|---|---|

分子式 |

C22H18O9 |

分子量 |

426.4 g/mol |

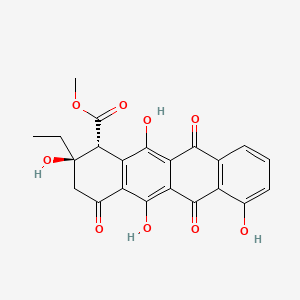

IUPAC 名称 |

methyl (1R,2R)-2-ethyl-2,5,7,12-tetrahydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate |

InChI |

InChI=1S/C22H18O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,16,23,27-28,30H,3,7H2,1-2H3/t16-,22+/m0/s1 |

InChI 键 |

FCUPTGDGQULLKX-KSFYIVLOSA-N |

SMILES |

CCC1(CC(=O)C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

手性 SMILES |

CC[C@]1(CC(=O)C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

规范 SMILES |

CCC1(CC(=O)C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |

Key on ui other cas no. |

81341-47-1 |

同义词 |

maggiemycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。